Dansyl ethylenediamine

Vue d'ensemble

Description

Dansylethylenediamine is a fluorescent probe widely used in various scientific fields. It is known for its ability to bind to proteins and other biomolecules, making it a valuable tool in biochemical and medical research .

Méthodes De Préparation

Dansylethylenediamine can be synthesized by reacting dansyl chloride with ethylenediamine. The reaction typically occurs in an organic solvent such as acetone, and the product is purified through column chromatography . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Dansylethylenediamine undergoes several types of chemical reactions:

Substitution Reactions: It reacts with free amino groups in peptides and proteins, forming stable dansyl derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorescent properties can be affected by changes in its oxidation state.

Common Reagents and Conditions: Dansyl chloride is a common reagent used in the synthesis of dansylethylenediamine.

Major Products: The primary product is the dansylated derivative of the target molecule, which exhibits strong fluorescence under UV light.

Applications De Recherche Scientifique

Fluorescent Labeling in Molecular Biology

Dansyl ethylenediamine serves as an effective fluorescent probe for labeling biomolecules, particularly proteins and nucleic acids. Its ability to fluoresce upon excitation makes it invaluable for studying molecular interactions and conformational changes.

Case Study: G-actin Conformational Changes

A notable application of DED was demonstrated in a study where Gln-41 on G-actin was labeled with DED via a transglutaminase reaction. This labeling allowed researchers to observe conformational changes in G-actin under various conditions (e.g., substitution of Ca²⁺ with Mg²⁺ and ATP with ADP). The study revealed significant shifts in fluorescence emission properties, indicating alterations in the protein's structure, which were monitored through energy transfer from tryptophan residues to the DED label .

Nucleic Acid Labeling

DED has also been employed in the labeling of nucleic acids. A study demonstrated a method for covalently attaching fluorescent labels to nucleotides using DED linked through ethylenediamine. This technique enables the multi-incorporation of fluorescent labels into nucleic acids, enhancing detection sensitivity for DNA damage assays through high-performance liquid chromatography (HPLC) .

Surface Functionalization Studies

This compound has been utilized for surface functionalization in polymer chemistry. By attaching DED to low-density polyethylene surfaces, researchers have explored its fluorescence properties as a function of the local environment's polarity and acidity. This application aids in understanding polymer surface chemistry, adhesion, and wetting properties .

Fluorescence Properties

The fluorescence emission characteristics of DED are sensitive to environmental factors, making it a useful tool for probing interfacial phenomena in polymer studies. The results indicated that the fluorescence intensity varied with different contacting liquids, providing insights into the chemical environment surrounding the dansyl groups .

Biochemical Probing

DED is also applied as a biochemical probe for studying interactions involving sulfhydryl groups in peptides and proteins. Its ability to bind selectively to thiol-containing amino acids allows researchers to investigate protein folding and dynamics.

Case Study: Binding Studies

In binding studies, DED was shown to effectively interact with peptides containing free sulfhydryl groups, enabling detailed analysis of protein structure-function relationships .

Mécanisme D'action

Dansylethylenediamine exerts its effects through its ability to form stable covalent bonds with free amino groups in biomolecules. This binding results in the formation of fluorescent derivatives that can be easily detected and quantified using fluorescence spectroscopy . The molecular targets include peptides, proteins, and other biomolecules with free amino groups .

Comparaison Avec Des Composés Similaires

Dansylethylenediamine is unique due to its strong fluorescent properties and ability to form stable derivatives with biomolecules. Similar compounds include:

Dansyl chloride: Used as a reagent to synthesize dansylethylenediamine.

Dansylamide: Another fluorescent compound with similar applications.

Naphthalenesulfonamide derivatives: These compounds share similar fluorescent properties and are used in various biochemical applications.

Dansylethylenediamine stands out due to its specific binding capabilities and strong fluorescence, making it a valuable tool in scientific research.

Activité Biologique

Dansyl ethylenediamine (DEn) is a synthetic compound known for its fluorescent properties, primarily utilized in biochemistry and molecular biology as a labeling agent. This article explores the biological activity of DEn, focusing on its interactions with biomolecules, applications in fluorescence studies, and relevant case studies.

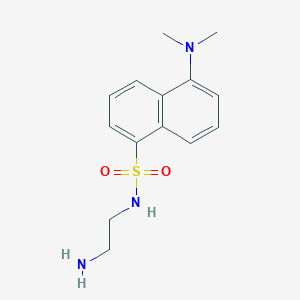

This compound is characterized by its lipophilic nature and ability to form stable complexes with various biomolecules. Its chemical structure includes a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) linked to ethylenediamine, allowing it to act as a fluorescent probe.

- Molecular Formula : C₁₄H₁₉N₃O₂S

- Molecular Weight : 293.385 g/mol

- Melting Point : 145-146 °C

- Boiling Point : 470.2 °C at 760 mmHg

- Density : 1.262 g/cm³

- Fluorescence Properties : λex = 335 nm; λem = 525 nm in methanol

Inhibition of Enzymatic Activity

One significant biological activity of DEn is its ability to inhibit human renal dipeptidase (hrDP). This inhibition occurs irreversibly in a time-dependent manner, suggesting potential applications in therapeutic contexts where modulation of dipeptidase activity is beneficial .

Fluorescent Labeling and Detection

This compound serves as an effective fluorescent label for proteins and other biomolecules. Its fluorescence properties are sensitive to the microenvironment, making it useful for studying protein interactions and conformational changes. The dansyl moiety's emission characteristics can indicate polarity changes in the surrounding environment, providing insights into molecular dynamics .

Protein-Imprinted Polymers

This compound has been employed in the synthesis of protein-imprinted polymers, which can transduce protein binding events into detectable fluorescent signals. This application is particularly relevant for biosensing technologies aimed at detecting specific proteins in complex biological samples .

Case Studies

-

Fluorescence Studies on Glass Fibers :

A study demonstrated the use of dansyl-labeled glass fibers to explore interfacial reactions in polymer composites. The fluorescence intensity varied significantly based on the local environment, indicating that DEn can be used to monitor polymerization processes and material properties . -

Nucleic Acid Nanocapsules :

Dansyl-modified surfactants were synthesized for tracking nucleic acid nanocapsule assembly and cellular uptake. The study illustrated how DEn's fluorescence could be used to monitor micelle formation and subsequent cellular interactions, highlighting its utility in nanotechnology applications .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₂S |

| Molecular Weight | 293.385 g/mol |

| Melting Point | 145-146 °C |

| Boiling Point | 470.2 °C |

| Density | 1.262 g/cm³ |

| Fluorescence Excitation Wavelength | 335 nm |

| Fluorescence Emission Wavelength | 525 nm |

Propriétés

IUPAC Name |

N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,9-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJXLKVNKAXFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188566 | |

| Record name | Dansylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35060-08-3 | |

| Record name | Dansylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035060083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Dansylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.